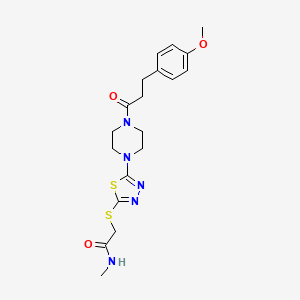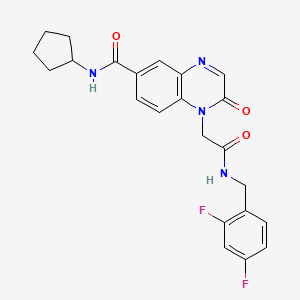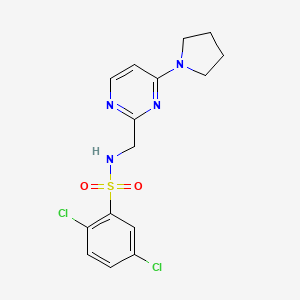![molecular formula C23H24N4O5S B2902310 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-40-5](/img/no-structure.png)
7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds involves the reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The precursor can be obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group is introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis
The structures of similar compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The piperazine ring in these compounds has a chair conformation .Chemical Reactions Analysis
The compound may undergo reactions typical for piperazine derivatives. For instance, piperazine derivatives have been shown to undergo reactions with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid to yield various salts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were characterized using 1H NMR, 13C NMR, and HRMS .Wirkmechanismus
Target of Action
It is known that similar compounds, such as 4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline , have been found to inhibit several protein targets such as heat shock protein90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), vascular endothelial growth factor 2 (VEGFR2), P-glycoprotein (P-gp), platelet-activating factor (PAF), platelet-derived growth factor receptorβ, and cyclooxygenase 1 and 2 (COX-1 and COX-2) .
Mode of Action
Similar compounds, such as para-methoxyphenylpiperazine (meopp), have been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
It is known that similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
It is known that piperazine, a common structural motif found in the compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxyphenylpiperazine with 3-oxopropyl-1,2,3,4-tetrahydroquinazoline-6-thione, followed by cyclization with ethyl chloroformate and sodium ethoxide to form the final product.", "Starting Materials": [ "4-methoxyphenylpiperazine", "3-oxopropyl-1,2,3,4-tetrahydroquinazoline-6-thione", "ethyl chloroformate", "sodium ethoxide" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylpiperazine with 3-oxopropyl-1,2,3,4-tetrahydroquinazoline-6-thione in the presence of a suitable solvent and a catalyst to form intermediate A.", "Step 2: Cyclization of intermediate A with ethyl chloroformate and sodium ethoxide to form the final product, 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
CAS-Nummer |
688055-40-5 |
Molekularformel |
C23H24N4O5S |
Molekulargewicht |
468.53 |
IUPAC-Name |
7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H24N4O5S/c1-30-16-4-2-15(3-5-16)25-8-10-26(11-9-25)21(28)6-7-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33) |
InChI-Schlüssel |
DILVMPWNNDYBRL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1H-pyrazole](/img/structure/B2902228.png)
![ethyl 2-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2902229.png)
![3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2902232.png)
![N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide](/img/structure/B2902233.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2902241.png)
![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2902243.png)
![Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2902244.png)



![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2902248.png)
